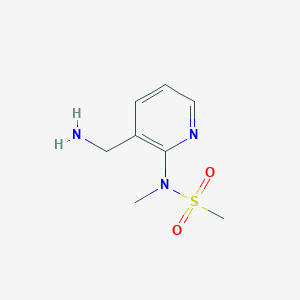

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOHQSSYLJWDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670352 | |

| Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939791-42-1 | |

| Record name | N-[3-(Aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Its structure, which incorporates a pyridine ring, a primary amine, and a sulfonamide functional group, suggests a complex acid-base profile that is critical to its behavior in biological systems.[2] Understanding the basic properties of this molecule is fundamental for elucidating its pharmacokinetic and pharmacodynamic profiles, as well as for the development of analytical methods and formulation strategies.

This technical guide provides a comprehensive analysis of the core basic properties of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide integrates theoretical predictions based on its structural components with established knowledge of analogous compounds. Furthermore, it offers detailed experimental protocols for the determination of its key physicochemical parameters.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂S | [1][2] |

| Molecular Weight | 215.27 g/mol | [1][2] |

| CAS Number | 939791-42-1 | [1][2] |

| IUPAC Name | N-[3-(aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide | |

| Topological Polar Surface Area (TPSA) | 76.29 Ų | [2] |

| Predicted logP | -0.0639 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

Analysis of Basic Properties and Protonation Sites

The basicity of this compound arises from the presence of two key nitrogen atoms capable of accepting a proton: the pyridine ring nitrogen and the primary amino group nitrogen. The sulfonamide nitrogen, in contrast, is generally considered non-basic and can even exhibit acidic properties under certain conditions due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3]

Predicted Protonation Behavior

A qualitative analysis of the electronic environment of the basic centers allows for a prediction of their relative pKa values.

-

Pyridine Nitrogen: The pyridine nitrogen is part of an aromatic system, and its lone pair of electrons resides in an sp² hybrid orbital, making it available for protonation.[4][5] The basicity of the pyridine ring is influenced by the substituents at the 2 and 3 positions. The N-methylmethanesulfonamide group at the 2-position is expected to be electron-withdrawing, which would decrease the basicity of the pyridine nitrogen. Conversely, the aminomethyl group at the 3-position is electron-donating through an inductive effect, which would increase its basicity. The net effect of these opposing influences will determine the final pKa of the pyridine nitrogen.

-

Primary Amino Nitrogen: The primary amino group is attached to a methylene bridge, which insulates it from the direct electron-withdrawing effects of the pyridine ring. Therefore, it is expected to have a basicity similar to that of other primary alkylamines. For comparison, the pKa of the conjugate acid of 3-picolylamine (3-(aminomethyl)pyridine) is predicted to be around 8.34.[6]

Based on this analysis, it is hypothesized that the primary amino group will be the more basic of the two sites and will be the first to be protonated in an acidic environment. The pyridine nitrogen will likely require a more acidic pH for protonation.

Diagram: Predicted Protonation Equilibrium

Caption: Predicted protonation sequence of the target molecule.

Experimental Protocols for Characterization

To provide definitive data on the basic properties of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.[7][8]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of 1-5 mM. The choice of co-solvent is critical for ensuring the solubility of both the free base and its protonated forms.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath. Purge the solution with nitrogen to prevent interference from dissolved carbon dioxide.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. Multiple pKa values may be observed if the basicities of the two nitrogen atoms are sufficiently different.

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Step-by-step workflow for pKa determination.

Protocol 2: Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of the compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility at each pH is reported as the measured concentration.

Protocol 3: Assessment of pH-Dependent Stability

Evaluating the stability of the compound at different pH values is crucial for understanding its shelf-life and behavior in biological media.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration in a series of aqueous buffers with varying pH values (e.g., acidic, neutral, and basic conditions).

-

Incubation: Store the solutions at controlled temperatures (e.g., room temperature and elevated temperature, such as 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC method. The appearance of any degradation products should also be monitored.

-

Data Analysis: Plot the percentage of the parent compound remaining as a function of time for each pH and temperature condition. This will provide an assessment of the compound's stability profile.

Conclusion

This compound is a molecule with distinct basic centers that govern its physicochemical and biological properties. While direct experimental data is sparse, a thorough analysis of its structure allows for reasoned predictions of its protonation behavior. The primary amino group is anticipated to be the more basic site, with a pKa likely in the range of typical primary alkylamines. The pyridine nitrogen's basicity is modulated by its substituents. For definitive characterization, the experimental protocols detailed in this guide for determining pKa, solubility, and stability are essential. The insights gained from such studies will be invaluable for advancing the research and development of this compound and its derivatives.

References

-

Ostrovskyi, D., et al. (2017). Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. Angewandte Chemie International Edition, 56(17), 4887-4890. [Link]

-

ResearchGate. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. [Link]

-

PharmaeliX. pKa Value Determination Guidance 2024. [Link]

-

Sârbu, C., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9474-9503. [Link]

-

Doherty, H. E., et al. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 3(6), 461-466. [Link]

Sources

- 1. This compound,(CAS# 939791-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. chemscene.com [chemscene.com]

- 3. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 7. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 8. ijirss.com [ijirss.com]

An In-Depth Technical Guide to the Synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Abstract: This whitepaper provides a detailed, multi-step synthetic route for the preparation of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available and versatile building block, 2-amino-3-cyanopyridine.[1][2][3][4][5] The subsequent steps involve a carefully orchestrated sequence of sulfonylation, N-methylation, and nitrile reduction. Each experimental protocol is presented with an in-depth rationale for the selection of reagents and reaction conditions, underpinned by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology for the synthesis of the title compound and its analogues.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine scaffold being a particularly privileged structure in the design of pharmacologically active agents.[6] The title compound, this compound (CAS 939791-42-1)[7][8], incorporates several key pharmacophoric elements: a 2-aminopyridine core, a flexible aminomethyl side chain, and an N-methylated sulfonamide group. The strategic combination of these functionalities suggests potential applications in various therapeutic areas, necessitating a reliable synthetic pathway for its procurement and derivatization.

This guide details a logical and efficient three-step synthesis, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The chosen pathway prioritizes the use of readily available starting materials and reagents, while also focusing on achieving high yields and purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via the following three-step sequence, starting from 2-amino-3-cyanopyridine:

Caption: Proposed three-step synthesis of the target compound.

Part 1: Synthesis of Intermediates

Step 1: Synthesis of N-(3-cyanopyridin-2-yl)methanesulfonamide

The initial step involves the formation of a sulfonamide linkage by reacting the primary amino group of 2-amino-3-cyanopyridine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Reaction:

2-Amino-3-cyanopyridine + Methanesulfonyl Chloride → N-(3-cyanopyridin-2-yl)methanesulfonamide

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 2-Amino-3-cyanopyridine | 1.0 | 119.12 g/mol | (To be calculated) |

| Methanesulfonyl Chloride | 1.2 | 114.55 g/mol | (To be calculated) |

| Pyridine | - | 79.10 g/mol | (Solvent) |

| Dichloromethane (DCM) | - | 84.93 g/mol | (Co-solvent) |

Procedure:

-

To a stirred solution of 2-amino-3-cyanopyridine in a mixture of pyridine and dichloromethane at 0 °C, add methanesulfonyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-cyanopyridin-2-yl)methanesulfonamide.

Scientific Rationale:

-

Choice of Reagents: Methanesulfonyl chloride is a highly reactive electrophile, making it an excellent choice for the sulfonylation of the nucleophilic amino group of the pyridine derivative.

-

Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a solvent and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and to prevent potential side reactions.

Step 2: Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

The second step is the N-methylation of the newly formed sulfonamide. This alkylation reaction proceeds via an SN2 mechanism.

Reaction:

N-(3-cyanopyridin-2-yl)methanesulfonamide + Methyl Iodide → N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| N-(3-cyanopyridin-2-yl)methanesulfonamide | 1.0 | 197.21 g/mol | (To be calculated) |

| Methyl Iodide | 1.5 | 141.94 g/mol | (To be calculated) |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 g/mol | (To be calculated) |

| Acetone | - | 58.08 g/mol | (Solvent) |

Procedure:

-

To a solution of N-(3-cyanopyridin-2-yl)methanesulfonamide in acetone, add potassium carbonate and methyl iodide.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Scientific Rationale:

-

Methylating Agent: Methyl iodide is a potent methylating agent due to the excellent leaving group ability of the iodide ion.

-

Base Selection: Potassium carbonate is a mild and effective base for deprotonating the sulfonamide nitrogen, generating the nucleophilic sulfonamidate anion required for the SN2 reaction.[9]

-

Solvent Choice: Acetone is a suitable polar aprotic solvent for this type of alkylation, as it effectively dissolves the reactants and facilitates the SN2 pathway.

Part 2: Final Product Synthesis and Characterization

Step 3: Synthesis of this compound

The final step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation, as it is generally clean and high-yielding.

Reaction:

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide → this compound

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide | 1.0 | 211.24 g/mol | (To be calculated) |

| Raney Nickel | Catalytic | - | (To be calculated) |

| Hydrogen Gas (H₂) | Excess | 2.02 g/mol | (Pressurized) |

| Methanol | - | 32.04 g/mol | (Solvent) |

| Ammonia (in Methanol) | Additive | 17.03 g/mol | (To suppress side reactions) |

Procedure:

-

Charge a hydrogenation vessel with N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, methanol, and a catalytic amount of Raney Nickel.

-

Add a solution of ammonia in methanol to the mixture.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by a suitable method, such as column chromatography or conversion to a salt followed by recrystallization, to yield the final product, this compound.

Scientific Rationale:

-

Reduction Method: Catalytic hydrogenation using Raney Nickel is a well-established and efficient method for the reduction of nitriles to primary amines.[10]

-

Role of Ammonia: The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine.

-

Safety Considerations: Hydrogenation reactions should be carried out with appropriate safety precautions, including the use of a properly rated pressure vessel and ensuring an inert atmosphere during catalyst handling.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Workflow Visualization

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide has outlined a comprehensive and rational synthetic route for this compound. The described three-step sequence, starting from 2-amino-3-cyanopyridine, provides a reliable and scalable method for obtaining this valuable compound for further research and development in the pharmaceutical industry. The detailed protocols and scientific justifications offer a solid foundation for the successful execution of this synthesis.

References

-

Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ScienceDirect. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]

- Process for the preparation of aqueous nicotinaldehyde. Google Patents.

- Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Google Patents.

-

A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Scilit. Available at: [Link]

-

Nickel-catalysed N-methylation of amide and sulfonamides using DTBP. ResearchGate. Available at: [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

-

A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]

-

Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. ResearchGate. Available at: [Link]

-

Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. National Institutes of Health. Available at: [Link]

-

Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap. Available at: [Link]

-

This compound. Sinfoo Biotech. Available at: [Link]

-

Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. Available at: [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. Available at: [Link]

-

2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews. Available at: [Link]

-

General and mild preparation of 2-aminopyridines. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. oiccpress.com [oiccpress.com]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. This compound,(CAS# 939791-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Delavirdine, a Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a detailed technical examination of its core mechanism of action, intended for researchers, scientists, and drug development professionals. We will explore the molecular interactions between Delavirdine and the HIV-1 reverse transcriptase enzyme, the resulting conformational changes, and the kinetic profile of this inhibition. Furthermore, this document outlines the key experimental protocols used to elucidate and characterize the inhibitory activity of Delavirdine, providing a framework for future research and development in this area.

Introduction to Delavirdine and its Therapeutic Target

Delavirdine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing viral DNA strand, NNRTIs employ a distinct allosteric inhibition mechanism.

The therapeutic target of Delavirdine is the HIV-1 reverse transcriptase (RT), a multifunctional enzyme essential for the replication of the virus. HIV-1 RT possesses both RNA-dependent DNA polymerase and DNA-dependent DNA polymerase activities, as well as an RNase H activity. These functions collectively enable the conversion of the single-stranded viral RNA genome into a double-stranded DNA provirus, which can then be integrated into the host cell's genome. By inhibiting this crucial enzymatic step, Delavirdine effectively halts the viral replication cycle.

Molecular Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The inhibitory action of Delavirdine is characterized by its high specificity for HIV-1 RT; it does not significantly inhibit HIV-2 RT or other human DNA polymerases. This specificity arises from the unique binding interaction between the drug and a hydrophobic pocket located in the p66 subunit of the HIV-1 RT enzyme.

Binding Site and Molecular Interactions

Delavirdine binds to a non-substrate binding site on the HIV-1 RT, often referred to as the NNRTI binding pocket. This pocket is situated approximately 10 Å away from the active site of the polymerase. The binding of Delavirdine is primarily driven by hydrophobic interactions between the drug molecule and a cluster of nonpolar amino acid residues within this pocket, including tyrosine, valine, and leucine.

Key molecular interactions include:

-

Hydrophobic Interactions: The pyridine and indole rings of Delavirdine form extensive hydrophobic contacts with the side chains of amino acids lining the pocket.

-

Hydrogen Bonding: The sulfonamide group and other polar moieties on the Delavirdine molecule can form critical hydrogen bonds with the main chain or side chains of specific residues, further stabilizing the drug-enzyme complex.

The following diagram illustrates the signaling pathway and the inhibitory effect of Delavirdine on HIV-1 replication.

Caption: Inhibition of HIV-1 replication by Delavirdine.

Conformational Changes and Enzyme Inhibition

The binding of Delavirdine to the allosteric pocket induces a significant conformational change in the HIV-1 RT enzyme. This structural rearrangement affects the "thumb" and "finger" subdomains of the p66 subunit, leading to a hyper-extension of the thumb subdomain. This altered conformation results in the misalignment of key residues within the polymerase active site, thereby preventing the proper binding of the deoxynucleotide triphosphate (dNTP) substrates and the template-primer complex. Consequently, the catalytic activity of the enzyme is severely impaired, and DNA synthesis is halted.

The table below summarizes the key kinetic parameters of Delavirdine's inhibitory activity.

| Parameter | Value | Description |

| IC50 | 10-50 nM | The concentration of Delavirdine required to inhibit 50% of HIV-1 RT activity in vitro. |

| Ki | ~20 nM | The inhibition constant, reflecting the binding affinity of Delavirdine to HIV-1 RT. |

| Mechanism | Non-competitive | Delavirdine does not compete with the dNTP substrates for binding to the active site. |

Experimental Protocols for Characterizing Delavirdine's Mechanism of Action

The elucidation of Delavirdine's mechanism of action relies on a combination of biochemical assays, structural biology techniques, and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the effect of Delavirdine on the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA)-oligo(dT) template-primer is used as the substrate, along with radiolabeled [³H]-dTTP and unlabeled dATP, dCTP, and dGTP.

-

Reaction Setup: The reaction mixture contains the enzyme, template-primer, dNTPs, and varying concentrations of Delavirdine (or a vehicle control) in a suitable buffer.

-

Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized DNA.

-

Quantification: The precipitated DNA is collected on a filter, and the amount of incorporated [³H]-dTTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each Delavirdine concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

The following diagram illustrates the workflow for the HIV-1 RT inhibition assay.

Caption: Workflow for the HIV-1 RT inhibition assay.

Cell-Based Antiviral Assay

This assay assesses the ability of Delavirdine to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: A susceptible cell line (e.g., MT-4 or CEM-SS) is cultured.

-

Infection: The cells are infected with a known amount of HIV-1.

-

Drug Treatment: Immediately after infection, the cells are treated with a range of concentrations of Delavirdine.

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant (using an ELISA) or by measuring the cytopathic effect of the virus (using a cell viability assay like MTT).

-

Data Analysis: The EC₅₀ (50% effective concentration) is calculated, representing the concentration of Delavirdine that inhibits viral replication by 50%.

Resistance to Delavirdine

A significant challenge in the clinical use of NNRTIs, including Delavirdine, is the rapid development of drug resistance. Resistance is primarily caused by specific mutations in the NNRTI binding pocket of the HIV-1 RT. Common mutations that confer resistance to Delavirdine include K103N and Y181C. These mutations can either sterically hinder the binding of Delavirdine or reduce the hydrophobic interactions that are crucial for its binding affinity.

Conclusion

Delavirdine functions as a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase. Its mechanism of action is centered on its binding to an allosteric hydrophobic pocket, which induces conformational changes that disrupt the catalytic function of the enzyme. This detailed understanding of its molecular mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of next-generation NNRTIs with improved potency and resistance profiles.

References

-

De Clercq, E. (1998). The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. Antiviral Research, 38(3), 153-179. [Link]

-

U.S. Food and Drug Administration. (2012). RESCRIPTOR (delavirdine mesylate) tablets label. [Link]

-

Kohlstaedt, L. A., Wang, J., Friedman, J. M., Rice, P. A., & Steitz, T. A. (1992). Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor. Science, 256(5065), 1783-1790. [Link]

Afuresertib (GSK2110183): A Technical Guide to a Potent Pan-Akt Inhibitor

Introduction

Afuresertib, also known as GSK2110183, is a highly potent, orally bioavailable, ATP-competitive small molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a pan-Akt inhibitor, it effectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to conventional therapies.[3] Consequently, Afuresertib has been the subject of extensive preclinical and clinical investigation as a targeted anti-cancer agent. This guide provides an in-depth overview of Afuresertib's chemical properties, mechanism of action, and its preclinical and clinical development for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Initially, a discrepancy in public databases linked CAS number 939791-42-1 to a different chemical entity. However, more authoritative sources confirm that the compound of significant scientific and clinical interest is Afuresertib (GSK2110183), for which the correct CAS number is 1047644-62-1 (for the free base).[4][5]

IUPAC Name: N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide[5]

Chemical Formula: C₁₈H₁₇Cl₂FN₄OS[5]

Molecular Weight: 427.32 g/mol [1]

The structure of Afuresertib features a central thiophene carboxamide core, which is crucial for its interaction with the ATP-binding pocket of the Akt kinase domain. The stereochemistry at the aminopropane linker is vital for its biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₇Cl₂FN₄OS | [5] |

| Molecular Weight | 427.32 g/mol | [1] |

| CAS Number (Free Base) | 1047644-62-1 | [4] |

| Appearance | White to off-white solid | [6] |

| Solubility | DMSO: 100 mg/mL (234.02 mM) | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Afuresertib exerts its anti-neoplastic effects by directly inhibiting the kinase activity of Akt. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] In many cancers, this pathway is constitutively active due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN.[8]

Activated Akt phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[9] By competitively binding to the ATP pocket of Akt, Afuresertib prevents this phosphorylation cascade. This leads to the de-phosphorylation (and thus activation or altered localization) of key downstream effectors. For instance, inhibition of Akt by Afuresertib results in decreased phosphorylation of GSK3β, PRAS40, and FOXO family proteins.[1][6] The activation of FOXO transcription factors can induce the expression of cell cycle inhibitors like p21 and pro-apoptotic proteins.[6]

Preclinical Pharmacology

In Vitro Activity

Afuresertib demonstrates potent inhibition of all three Akt isoforms with low nanomolar efficacy. Its inhibitory activity has been extensively characterized in various in vitro assays.

| Target | Ki Value | IC₅₀ Value | Source(s) |

| Akt1 | 0.08 nM | - | [1][2] |

| Akt2 | 2 nM | - | [1][2] |

| Akt3 | 2.6 nM | - | [1][2] |

| Akt1 E17K mutant | - | 0.2 nM | [1] |

The compound has shown significant anti-proliferative activity across a broad range of cancer cell lines, particularly those derived from hematologic malignancies.[1][3] Studies have shown that 65% of hematological cell lines and 21% of solid tumor cell lines are sensitive to Afuresertib with an EC₅₀ < 1 μM.[4] In malignant pleural mesothelioma (MPM) cells, Afuresertib treatment leads to G1 phase cell cycle arrest, an increase in caspase-3 and caspase-7 activities, and a subsequent increase in apoptosis.[2][6] This is accompanied by increased expression of p21 and decreased phosphorylation of Akt substrates.[6]

In Vivo Efficacy

The anti-tumor activity of Afuresertib has been confirmed in multiple preclinical animal models. Oral administration of Afuresertib to mice bearing human tumor xenografts resulted in significant, dose-dependent tumor growth inhibition (TGI).

| Tumor Model | Dosing Regimen (oral, daily) | Result (Tumor Growth Inhibition) | Source(s) |

| BT474 (Breast) | 10, 30, 100 mg/kg | 8%, 37%, 61% TGI respectively | [1][6] |

| SKOV3 (Ovarian) | 10, 30, 100 mg/kg | 23%, 37%, 97% TGI respectively | [1][6] |

These studies demonstrate that Afuresertib is well-tolerated and achieves sufficient exposure to inhibit the Akt pathway in vivo, leading to a robust anti-tumor response.[6]

Clinical Development

Afuresertib has undergone Phase I and II clinical trials for various solid tumors and hematologic malignancies.[1] A key Phase I dose-escalation study in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[3] The dose-limiting toxicities were liver function test abnormalities. The most common adverse events were generally manageable and included nausea, diarrhea, and dyspepsia.[3]

The pharmacokinetic profile of Afuresertib is characterized by a median time to peak plasma concentration of 1.5 to 2.5 hours and a half-life of approximately 1.7 days, supporting once-daily dosing.[3] Importantly, this study demonstrated single-agent clinical activity, with partial and minimal responses observed in patients with multiple myeloma, non-Hodgkin lymphoma, and other hematologic cancers.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Filter Binding Method)

This protocol outlines a representative method for determining the inhibitory constant (Ki) of Afuresertib against Akt isoforms.

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a solution of recombinant human Akt1 (0.1 nM), Akt2 (0.7 nM), or Akt3 (0.2 nM) in kinase buffer.

-

Add varying concentrations of Afuresertib (or DMSO as a vehicle control).

-

Incubate for 1 hour at room temperature to allow for enzyme-inhibitor binding equilibrium.[1]

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a master mix containing a specific peptide substrate (e.g., GSKα peptide) and [γ-³³P]ATP.[1]

-

-

Reaction Incubation and Termination:

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Signal Detection:

-

Transfer the reaction mixture to a phospho-cellulose filter plate, which captures the radiolabeled phosphorylated peptide.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Afuresertib concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Synthesis Overview

Recent advancements have led to more environmentally friendly and higher-yield synthesis routes for Afuresertib. A notable process avoids the use of hazardous reagents like bromine. The synthesis involves the preparation of two key intermediates which are then coupled.

-

Thiophenecarboxylic Acid Intermediate: Synthesized from 4-bromothiophene-2-carboxaldehyde through a series of reactions including chlorination, Suzuki coupling, a second chlorination, and oxidation.[10]

-

Amine Intermediate: Prepared from (S)-2-amino-3-(3-fluorophenyl)propanoic acid via reduction, Boc protection, a substitution reaction, and subsequent deprotection.[10]

-

Final Coupling: The two intermediates are joined through a condensation reaction, followed by a final deprotection step to yield Afuresertib with high purity.[10]

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent, and selective pan-Akt inhibitor with demonstrated anti-tumor activity in a range of preclinical models and clinical settings. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway provides a strong rationale for its continued development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide summarizes the core chemical, pharmacological, and clinical attributes of Afuresertib, offering a comprehensive resource for the scientific community.

References

-

Mao, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Retrieved from [Link]

-

Tew, B., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells. Retrieved from [Link]

-

Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

-

Yamaji, M., et al. (2017). Novel ATP-competitive Akt inhibitor Afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. Cancer Medicine. Retrieved from [Link]

-

Li, J., et al. (2021). A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). Afuresertib. National Center for Biotechnology Information. Retrieved from [Link]

-

Spencer, A., et al. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood. Retrieved from [Link]

-

ClinicalTrials.gov. (2016). GSK2110183/Afuresertib - Protocol PKB115131 / NCT01531894. Retrieved from [Link]

-

ClinicalTrials.gov. (2018). Continuation Study of the Oral AKT Inhibitor GSK2110183. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of afuresertib on cell cycle and phosphorylation levels of Akt.... Retrieved from [Link]

-

Chemietek. (n.d.). Afuresertib (GSK2110183). Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 5. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. proteopedia.org [proteopedia.org]

- 10. researchgate.net [researchgate.net]

potential therapeutic targets of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

A Technical Guide to the Therapeutic Targets of Delgocitinib

Executive Summary

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, commercially known as Delgocitinib , is a potent small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1] Initially developed for systemic administration, its clinical trajectory has pivoted towards topical formulations to maximize local efficacy while minimizing systemic exposure and associated risks.[2] This guide provides an in-depth analysis of Delgocitinib's mechanism of action, its primary therapeutic targets within the JAK-STAT signaling cascade, and the downstream immunological and cellular pathways it modulates. We will explore the robust preclinical and clinical evidence supporting its use in inflammatory dermatoses, detail validated experimental protocols for target engagement and validation, and discuss future therapeutic avenues for this pan-JAK inhibitor.

Introduction to Delgocitinib

Delgocitinib (CAS: 939791-42-1) is a pyridinamine derivative with a molecular weight of 215.27 g/mol .[3][4] It was engineered to function as a pan-JAK inhibitor , meaning it non-selectively inhibits all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5] This broad-spectrum inhibition is the cornerstone of its therapeutic effect, allowing it to interrupt the signaling of a wide array of cytokines and growth factors implicated in immune-mediated inflammatory diseases.[6][7]

The primary clinical application for Delgocitinib is in dermatology, particularly for conditions driven by cytokine overactivity.[8] As a topical agent, it has been approved in Japan for atopic dermatitis and has undergone extensive clinical trials globally for chronic hand eczema (CHE).[9][10][11] The U.S. FDA approved Delgocitinib (Anzupgo®) cream for adults with moderate-to-severe CHE who have had an inadequate response to topical corticosteroids, marking a significant advancement in treating this burdensome condition.[5][12][13]

Core Mechanism: Inhibition of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by over 50 cytokines, interferons, and hormones to regulate cellular processes such as proliferation, differentiation, inflammation, and immunity.[7] The pathway's dysregulation is a known driver of numerous autoimmune and inflammatory disorders.[6]

Delgocitinib exerts its therapeutic effect by binding to the ATP-binding site within the kinase domain of JAK enzymes, preventing their phosphorylation and subsequent activation.[1] This action halts the entire downstream signaling cascade.

The JAK-STAT Signaling Cascade (and Delgocitinib's Point of Intervention):

-

Cytokine Binding: An inflammatory cytokine (e.g., IL-4, IL-13, IFN-γ) binds to its specific cell surface receptor.[1]

-

Receptor Dimerization & JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[1]

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[1]

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This causes the STATs to detach, form dimers (homo- or heterodimers), and translocate into the cell nucleus.[1]

-

Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory genes.[1]

Delgocitinib intervenes at Step 2. By competitively inhibiting the ATP-binding site on JAK1, JAK2, JAK3, and TYK2, it prevents their activation, effectively shutting down the signaling cascade before it can amplify.[1][5]

Key Therapeutic Targets and Clinical Indications

Delgocitinib's pan-JAK inhibition makes it effective against diseases where multiple cytokine pathways are overactive. The primary therapeutic areas are inflammatory skin conditions.

Atopic Dermatitis (AD)

AD pathogenesis involves a complex interplay of immune dysregulation and skin barrier dysfunction.[14] Key cytokines, including IL-4, IL-13, and IL-31 , which signal through the JAK-STAT pathway, are central to the disease's inflammatory and pruritic (itch) components.[14] By inhibiting JAKs, Delgocitinib effectively dampens the signaling of these pro-inflammatory mediators.[14] Furthermore, studies have shown that Delgocitinib can improve skin barrier function by suppressing STAT3 activation, leading to increased levels of filaggrin, a crucial protein for skin integrity.[9]

Chronic Hand Eczema (CHE)

CHE is a persistent inflammatory skin condition with a significant impact on quality of life.[15] Similar to AD, it is driven by a host of inflammatory cytokines.[5] Clinical trials have demonstrated that topical Delgocitinib significantly improves the signs and symptoms of moderate-to-severe CHE.[16][17] The DELTA 1 and DELTA 2 Phase 3 trials confirmed its efficacy and safety, showing a significant number of patients achieving clear or almost clear skin compared to a vehicle cream.[11][18] Molecular studies of skin biopsies from treated patients revealed that Delgocitinib normalized the expression of genes associated with Th1, Th2, and Th17 inflammatory pathways and restored markers of skin barrier health.[19]

Other Potential Dermatological Targets

The mechanism of Delgocitinib suggests potential utility in a range of other inflammatory skin diseases.[8] Successful use has been reported in conditions such as:

These conditions are also known to be driven by cytokine-mediated inflammation, making them rational targets for a topical JAK inhibitor.[8]

Quantitative Data Summary

The efficacy of Delgocitinib has been quantified in numerous clinical trials. The tables below summarize key findings from pivotal studies in Chronic Hand Eczema.

Table 1: Phase 2b Dose-Ranging Trial Efficacy in CHE (16 Weeks)

| Metric | Delgocitinib 8 mg/g | Delgocitinib 20 mg/g | Vehicle |

|---|---|---|---|

| IGA-CHE Success Rate * | 36-38% | 36-38% | 8% |

| Mean Itch Score Reduction | Significant | Significant | Minimal |

| Mean Pain Score Reduction | Significant | Significant | Minimal |

Source: Phase IIb Randomized Trial Data.[14][16] *IGA-CHE Success is defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.

Table 2: Phase 3 (DELTA 1 & 2 Trials) Efficacy in CHE (16 Weeks)

| Metric | Delgocitinib 20 mg/g | Vehicle | P-value |

|---|---|---|---|

| IGA-CHE Success Rate | ~15-17% | ~5-8% | <0.001 |

| HECSI-75 Response**** | ~49% | ~21% | <0.001 |

| ≥4-point DLQI Improvement *** | ~74% | ~50% | <0.001 |

Source: Pooled Phase 3 Trial Data.[11][18][20] ***HECSI-75: ≥75% improvement in Hand Eczema Severity Index. ****DLQI: Dermatology Life Quality Index.

Experimental Workflows for Target Validation

For researchers aiming to validate the therapeutic targets of Delgocitinib or similar JAK inhibitors, a multi-step, self-validating workflow is essential. This process confirms molecular target engagement and translates it into a quantifiable cellular response.

Protocol 1: Western Blot for STAT Phosphorylation

Objective: To confirm that Delgocitinib inhibits cytokine-induced STAT phosphorylation in a cellular context.

Rationale: This assay provides direct evidence of target engagement. A reduction in phosphorylated STAT (p-STAT) levels in the presence of the drug, despite cytokine stimulation, proves the inhibitor is active at the cellular level.

Methodology:

-

Cell Culture: Plate human keratinocytes (e.g., HaCaT cell line) or Peripheral Blood Mononuclear Cells (PBMCs) in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace media with serum-free media for 4-6 hours. This reduces baseline signaling activity.

-

Inhibitor Pre-treatment: Add Delgocitinib at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 1-2 hours.

-

Cytokine Stimulation: Add a specific cytokine to induce JAK-STAT signaling (e.g., 10 ng/mL IFN-γ to induce STAT1 phosphorylation). Incubate for 15-30 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk for 1 hour.

-

Incubate with a primary antibody against a phosphorylated STAT (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize bands.

-

Validation: Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the drug did not affect total STAT protein levels.

Protocol 2: qPCR for Inflammatory Gene Expression

Objective: To measure the functional downstream consequence of JAK inhibition.

Rationale: Successful JAK-STAT inhibition should prevent the transcription of pro-inflammatory genes. This assay quantifies the drug's ability to suppress the cellular inflammatory response.

Methodology:

-

Cell Treatment: Follow steps 1-4 from the Western Blot protocol, but extend the cytokine stimulation time to 4-6 hours to allow for gene transcription.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for a target gene (e.g., CXCL10, an IFN-γ-inducible gene) and a housekeeping gene (e.g., GAPDH).

-

Run the reaction on a real-time PCR machine.

-

-

Data Analysis: Calculate the relative expression of the target gene using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.

-

Interpretation: A dose-dependent decrease in the expression of the inflammatory gene in Delgocitinib-treated samples compared to the cytokine-only control validates the drug's functional efficacy.

Future Directions and Unexplored Potential

While Delgocitinib's role in dermatology is well-established, its pan-JAK inhibitory profile opens doors to other therapeutic areas where localized inflammation is a key driver.

-

Ophthalmology: Investigating topical formulations for inflammatory eye conditions like dry eye disease or uveitis.

-

Gastroenterology: Development of locally-acting oral formulations for inflammatory bowel disease (IBD) to minimize systemic side effects seen with oral JAK inhibitors.[10]

-

Oncology: While systemic JAK inhibitors are used in some cancers, the potential for topical Delgocitinib in treating cutaneous lymphomas is an area for exploration.[7][8]

The key challenge and opportunity lie in developing advanced drug delivery systems that can target the drug to specific tissues while maintaining its favorable safety profile by limiting systemic absorption.[2]

Conclusion

Delgocitinib is a first-in-class topical pan-JAK inhibitor that represents a significant therapeutic advance for inflammatory skin diseases, most notably chronic hand eczema and atopic dermatitis.[5][17] Its primary therapeutic targets are the four Janus kinase enzymes, and its mechanism of action is the comprehensive blockade of the JAK-STAT signaling pathway. This action effectively suppresses the inflammatory cascade driven by a multitude of cytokines. Supported by robust clinical data and a well-understood mechanism, Delgocitinib offers a targeted, non-steroidal option for patients, improving both clinical signs and quality of life with a favorable safety profile.[2][14] The experimental workflows detailed herein provide a validated framework for researchers to further explore the potential of Delgocitinib and the next generation of JAK inhibitors.

References

-

Cosmoderma. (2025, July 2). Delgocitinib: A newer Janus kinase inhibitor for dermatologists. 9

-

NIH National Library of Medicine. (2025, October 29). Delgocitinib in dermatology: a topical pan-JAK inhibitor for chronic hand eczema and atopic dermatitis. 14

-

PubMed. Delgocitinib in atopic dermatitis. Link

-

PubMed. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology. Link

-

Wikipedia. Janus kinase inhibitor. Link

-

Alan Khadavi, MD. (2020, January 9). Delgocitinib for patients with atopic dermatitis. Link

-

DermNet. Janus kinase inhibitors. Link

-

NIH National Library of Medicine. (2025, August 27). Delgocitinib 2% cream: a promising FDA-approved therapy for moderate-to-severe chronic hand eczema. 5

-

PubMed Central. (2024, January 3). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Link

-

Practical Dermatology. (2024, July 19). Delgocitinib Clinical Trials Data Published. Link

-

Drugs.com. (2025, July 15). What are JAK inhibitors and how do they work?. Link

-

MedChemExpress. (2025, December 11). Delgocitinib is A Promising Pan-JAK Inhibitor for Chronic Hand Eczema Research. 1

-

PubMed. The pan-JAK inhibitor delgocitinib in a cream formulation demonstrates dose response in chronic hand eczema in a 16-week randomized phase IIb trial. Link

-

Journal of Drugs in Dermatology. The Utility of Delgocitinib in Chronic Hand Eczema. Link

-

MDedge. (2020, November 2). Hand eczema: Pan-JAK inhibitor delgocitinib shows dose-dependent response in phase 2b trial. Link

-

HCPLive. (2025, December 26). Dermatology in 2025: Year in Review. Link

-

PubMed. Delgocitinib 20 mg/g Cream: A Review in Chronic Hand Eczema. Link

-

YouTube. (2025, October 21). Examining Delgocitinib for Chronic Hand Eczema: Results from the DELTA Trials. Link

-

ResearchGate. Delgocitinib: A newer Janus kinase inhibitor for dermatologists. Link

-

MDedge. (2023, March 27). Topical delgocitinib shows promise for chronic hand eczema, pivotal trial shows. Link

-

Amazon S3. delGociTinib's Promise For cHronic Hand eczema. Link

-

BIOFOUNT. This compound. Link

-

Sigma-Aldrich. This compound. Link

-

ChemScene. This compound. Link

Sources

- 1. immune-system-research.com [immune-system-research.com]

- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 3. 939791-42-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. chemscene.com [chemscene.com]

- 5. Delgocitinib 2% cream: a promising FDA-approved therapy for moderate-to-severe chronic hand eczema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]

- 10. dermnetnz.org [dermnetnz.org]

- 11. Delgocitinib Clinical Trials Data Published - - PracticalDermatology [practicaldermatology.com]

- 12. Delgocitinib for patients with atopic dermatitis - Los Angeles Allergist [allergylosangeles.com]

- 13. hcplive.com [hcplive.com]

- 14. Delgocitinib in dermatology: a topical pan-JAK inhibitor for chronic hand eczema and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hand eczema: Pan-JAK inhibitor delgocitinib shows dose-dependent response in phase 2b trial | MDedge [live.mdedge.com]

- 16. The pan-JAK inhibitor delgocitinib in a cream formulation demonstrates dose response in chronic hand eczema in a 16-week randomized phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Delgocitinib 20 mg/g Cream: A Review in Chronic Hand Eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. jddonline.com [jddonline.com]

- 20. Topical delgocitinib shows promise for chronic hand eczema, pivotal trial shows | MDedge [mdedge.com]

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide literature review

An In-depth Technical Guide to N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide: A Prospective Analysis

Introduction

This compound is a small molecule featuring a substituted 2-aminopyridine scaffold. While this specific chemical entity, identified by CAS Number 939791-42-1, is available from several chemical suppliers, a comprehensive review of scientific literature reveals a notable absence of dedicated studies on its synthesis, pharmacological properties, or biological mechanism of action.[1][2][3][4][5] This guide, therefore, serves as a prospective analysis, leveraging established principles of medicinal chemistry and data from structurally related compounds to construct a foundational understanding of this molecule.

For researchers and drug development professionals, this document provides a hypothetical framework for the synthesis, potential biological activities, and a strategic workflow for the preclinical evaluation of this compound. By deconstructing the molecule into its core components, we can infer its potential utility and design a rational path for its investigation.

Structural and Physicochemical Analysis

The structure of this compound combines three key moieties, each contributing to its overall chemical character and potential for biological interactions.

-

2-Aminopyridine Core: This heterocyclic system is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.[6] Derivatives of 2-aminopyridine have been explored for a wide range of therapeutic applications, including antibacterial and antituberculosis agents.[7][8]

-

N-Methylmethanesulfonamide Group: The methanesulfonamide functional group is a versatile component in drug design, valued for its stability and its capacity to act as both a hydrogen bond donor and acceptor.[9] It is a key pharmacophore in numerous approved drugs, including kinase inhibitors and selective COX-2 inhibitors.[9][10] The N-methylation of the sulfonamide can influence its hydrogen bonding capacity and overall lipophilicity.

-

C3-Aminomethyl Substituent: The aminomethyl group at the 3-position of the pyridine ring introduces a basic nitrogen atom, which can be protonated at physiological pH. This can influence solubility and provides an additional site for hydrogen bonding or salt-bridge formation with biological targets.

Predicted Physicochemical Properties

Computational tools provide initial estimates of the molecule's drug-like properties. These values are derived from its chemical structure and offer a preliminary assessment of its potential pharmacokinetic behavior.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂S | [1] |

| Molecular Weight | 215.27 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 76.29 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | -0.0639 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

These predicted properties suggest that this compound has good oral bioavailability potential, with a low molecular weight and a TPSA value well within the typical range for orally administered drugs.

Proposed Retrosynthetic Analysis and Synthesis Pathway

Given the absence of a published synthesis for this specific molecule, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and sulfonamides. A key challenge is the selective functionalization of the pyridine ring. A potential retrosynthetic approach is outlined below.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 939791-42-1 [sigmaaldrich.com]

- 3. 939791-42-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. proactivemr.com [proactivemr.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

An In-Depth Technical Guide to the Solubility and Stability of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing this compound, a novel pyridinyl-sulfonamide derivative. We will explore its predicted physicochemical characteristics based on its structure, detail rigorous experimental protocols for solubility and stability profiling in accordance with regulatory standards, and discuss the interpretation of this data to guide formulation development.

Introduction: The Central Role of Physicochemical Profiling

This compound is an NCE with a unique structural composition, featuring a basic pyridine ring, a primary aminomethyl group, and a tertiary methanesulfonamide moiety. This combination suggests specific physicochemical behaviors, particularly concerning its ionization state, solubility, and potential degradation pathways.

-

Solubility is a prerequisite for absorption and bioavailability. Poor aqueous solubility can terminate the development of an otherwise potent compound.[1][2]

-

Stability ensures that the drug maintains its identity, potency, and purity throughout its shelf life. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[3][4]

A comprehensive evaluation of these properties is not merely a data-gathering exercise; it is a foundational component of a successful drug development program, mandated by regulatory bodies like the FDA and governed by International Council for Harmonisation (ICH) guidelines.[3][5][6] This guide provides the scientific rationale and detailed protocols for this critical assessment.

Predicted Physicochemical Characteristics

A proactive analysis of the molecule's structure allows us to anticipate its behavior and design targeted experiments.

-

Structure:

Caption: Chemical structure of this compound.

-

Ionization (pKa): The molecule possesses two primary basic centers: the pyridine ring nitrogen and the primary amine of the aminomethyl group.

-

The pyridine nitrogen is expected to have a pKa in the range of 4-5.

-

The primary aliphatic amine is expected to have a pKa in the range of 9-10.

-

The N-methylmethanesulfonamide group is tertiary and therefore lacks an acidic proton, making it non-ionizable.

-

Implication: The compound will be a dication at low pH, a monocation at neutral pH, and neutral at high pH. This makes its solubility highly dependent on pH.[7][8]

-

-

Lipophilicity (LogP/LogD): The presence of polar, ionizable groups suggests moderate to low lipophilicity. The LogD (distribution coefficient) will vary significantly with pH, being lowest at acidic pH where the molecule is fully ionized and most water-soluble.

Comprehensive Solubility Profiling

Solubility assessment is a tiered approach, moving from high-throughput screening to definitive equilibrium measurements.[9]

Kinetic Solubility Assessment

This high-throughput method is ideal for early discovery to quickly rank compounds.[10][11][12][13] It measures the point of precipitation from a DMSO stock solution into an aqueous buffer.[9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Plate Setup: In a 96-well microplate, add PBS to a series of wells.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 200 µM).[14][15] Mix thoroughly.

-

Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.[13]

-

Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).[10][13]

-

Data Analysis: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

Thermodynamic (Equilibrium) Solubility Assessment

Considered the "gold standard," this method measures the true solubility of a compound at equilibrium and is crucial for lead optimization and pre-formulation.[2][12][16]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Preparation: Add an excess amount of the solid, crystalline compound (e.g., 1-2 mg) to a glass vial.[16]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4) to the vial.[16][17]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12][16]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sampling: Carefully remove an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[2][18]

pH-Solubility Profile

For an ionizable compound like this, mapping solubility across a range of pH values is essential. The thermodynamic shake-flask method should be repeated using buffers spanning a physiologically relevant pH range (e.g., pH 1.2 to 8.0).[8][19]

Table 1: Hypothetical pH-Solubility Profile Data

| pH | Solubility (µg/mL) | Dominant Species | Predicted Environment |

| 1.2 | > 2000 | Dication (Highly Soluble) | Stomach |

| 4.5 | 850 | Monocation/Dication Mix | Small Intestine (upper) |

| 6.8 | 150 | Monocation | Small Intestine (lower) |

| 7.4 | 95 | Monocation | Blood/Plasma |

| 9.0 | 25 | Neutral/Monocation Mix | Lower GI Tract |

Stability Assessment and Degradation Pathway Elucidation

Stability testing is performed according to ICH guideline Q1A(R2) and involves subjecting the drug to stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[5][6][20]

The Stability-Indicating Analytical Method (SIAM)

A robust, validated HPLC method is the cornerstone of any stability study. The goal is to develop a method that can separate the parent compound from all potential process impurities and degradation products.[4][21][22][23]

Typical Starting HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV detector, wavelength selected based on the compound's UV maxima.

-

Method: Gradient elution to resolve both polar and non-polar species.[21]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately stress the drug substance to generate degradation products, which helps validate the SIAM and elucidate degradation pathways.[5][24][25][26] The target degradation is typically 5-20%.[5][25]

Experimental Protocol: Forced Degradation Studies

For each condition, a solution of the drug substance (e.g., 1 mg/mL) is prepared and compared to a control sample stored under ambient conditions in the dark.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours. Neutralize before analysis.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[27][28] The aminomethyl and pyridine moieties are potential sites for oxidation.[29][30][31]

-

Thermal Degradation: Expose the solid powder and a solution to dry heat (e.g., 80°C) for 48 hours.[25]

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[32][33][34] A parallel sample should be wrapped in aluminum foil as a dark control.

Table 2: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C | < 5% | 1 | Generally stable to acid hydrolysis. |

| 0.1 M NaOH, 60°C | ~15% | 2 | Susceptible to base-catalyzed hydrolysis, potentially at the sulfonamide linkage. |

| 3% H₂O₂, RT | ~18% | 3 | Significant oxidative degradation. N-oxidation of the pyridine ring is likely. |

| 80°C Heat (Solid) | < 2% | 0 | High thermal stability in the solid state.[35] |

| 80°C Heat (Solution) | ~8% | 1 | Moderate thermal degradation in solution. |

| ICH Q1B Light | ~12% | 2 | Photolabile. Requires light-protective packaging. |

Solid-State Stability

The stability of the active pharmaceutical ingredient (API) in its solid form is crucial for shelf life and processing.[17][35][36] Studies should assess the API's physical and chemical stability under accelerated (e.g., 40°C / 75% RH) and long-term storage conditions. Characterization techniques like X-Ray Powder Diffraction (XRPD) are used to detect changes in crystalline form (polymorphism), which can impact solubility and stability.[37][38]

Visualizations: Workflows and Logic

Diagram 1: Overall Physicochemical Characterization Workflow

Caption: Integrated workflow for solubility and stability characterization.

Diagram 2: Forced Degradation Study Logic

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. evotec.com [evotec.com]